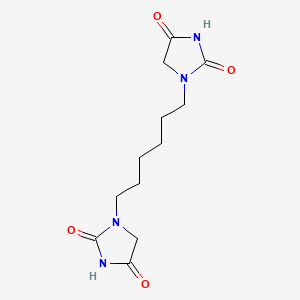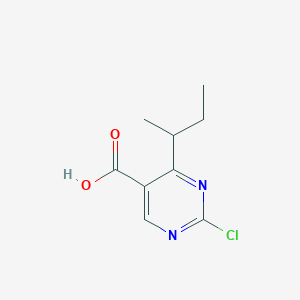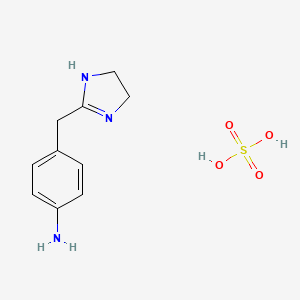
(2R,3S)-3-Aminohexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-Aminohexan-2-ol is a chiral amino alcohol with the molecular formula C6H15NO. This compound is characterized by its two stereocenters, which give it specific stereochemical properties. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Aminohexan-2-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-amino-2-hexanone using chiral catalysts or reducing agents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing continuous flow reactors to ensure consistent product quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-3-Aminohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form saturated amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-2-hexanone or 3-aminohexanal.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-Aminohexan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-Aminohexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into active sites of enzymes or receptors with high specificity, influencing biochemical pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Aminohexan-2-ol: Another stereoisomer with different stereochemical properties.
3-Amino-2-hydroxybutanoic acid: A related amino alcohol with a shorter carbon chain.
Hexylamine: A simpler amine without the hydroxyl group.
Uniqueness
(2R,3S)-3-Aminohexan-2-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its stereoisomers and other similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specificity.
Eigenschaften
Molekularformel |
C6H15NO |
|---|---|
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
(2R,3S)-3-aminohexan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(7)5(2)8/h5-6,8H,3-4,7H2,1-2H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
QFMJENDXNJEXIO-RITPCOANSA-N |
Isomerische SMILES |
CCC[C@@H]([C@@H](C)O)N |
Kanonische SMILES |
CCCC(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)

![7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12947455.png)




![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)


![5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12947509.png)

![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)
